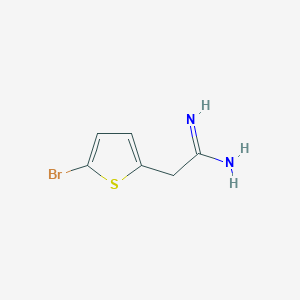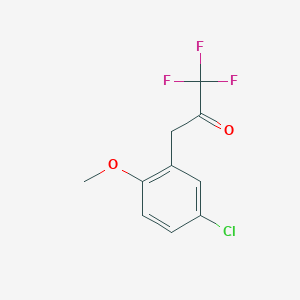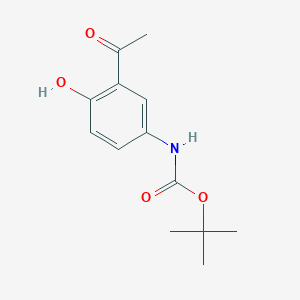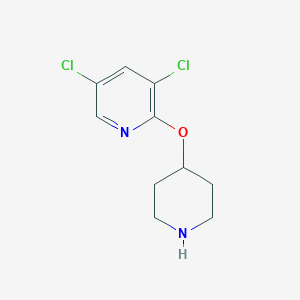
3,5-Dichloro-2-(piperidin-4-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-(piperidin-4-yloxy)pyridine is a heterocyclic organic compound with the molecular formula C10H12Cl2N2O. This compound features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a piperidin-4-yloxy group at the 2 position. It is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine typically involves the reaction of 3,5-dichloropyridine with piperidine in the presence of a base. One common method is the palladium-catalyzed ligand-free Suzuki reaction, which involves the coupling of 2,3,5-trichloropyridine with arylboronic acids in an aqueous medium . This method is efficient and environmentally friendly, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of palladium catalysts and aqueous media is common in industrial settings due to the scalability and cost-effectiveness of these methods .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-2-(piperidin-4-yloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Aqueous Media: Often employed to facilitate environmentally friendly reactions.
Bases: Such as sodium carbonate, used to deprotonate the piperidine and promote nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2-(piperidin-4-yloxy)pyridine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Agrochemicals: Utilized in the development of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine involves its interaction with various molecular targets. The piperidine moiety can interact with biological receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloropyridine: Lacks the piperidin-4-yloxy group, making it less versatile in biological applications.
2,3,5-Trichloropyridine: Contains an additional chlorine atom, which can alter its reactivity and applications.
Uniqueness
3,5-Dichloro-2-(piperidin-4-yloxy)pyridine is unique due to the presence of both the piperidine and dichloropyridine moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and organic synthesis .
Eigenschaften
Molekularformel |
C10H12Cl2N2O |
|---|---|
Molekulargewicht |
247.12 g/mol |
IUPAC-Name |
3,5-dichloro-2-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C10H12Cl2N2O/c11-7-5-9(12)10(14-6-7)15-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2 |
InChI-Schlüssel |
ORBMGNPWTVGEKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=C(C=C(C=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


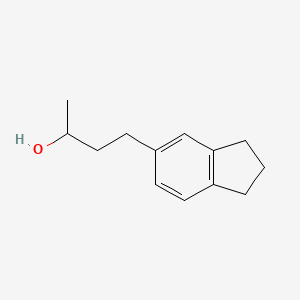

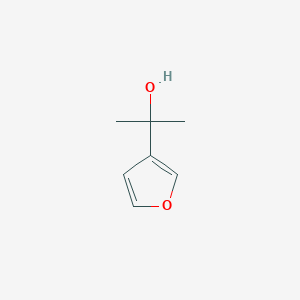

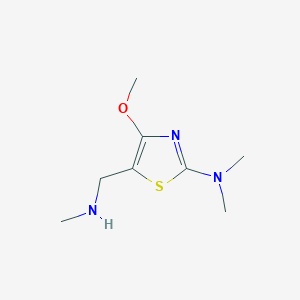

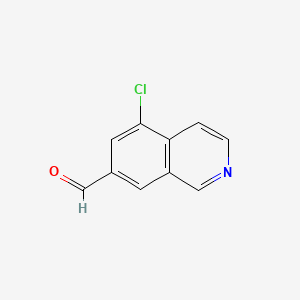
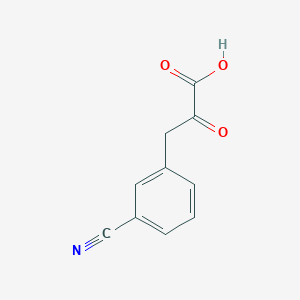
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
